

The Chemical Synthesis of Baloxavir Marboxil: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Sebaloxavir marboxil*

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Introduction

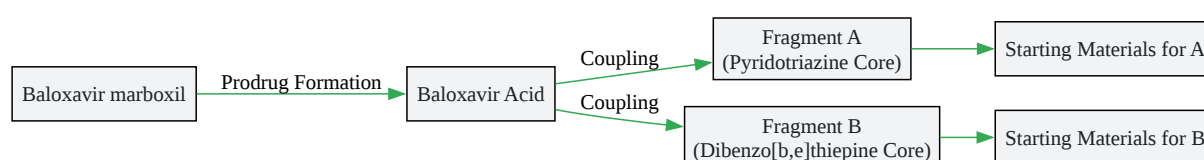
Baloxavir marboxil, marketed under the trade name Xofluza®, is a first-in-class antiviral drug for the treatment of influenza A and B infections. It functions as a prodrug, which is rapidly hydrolyzed in the body to its active form, baloxavir acid.[1][2][3] Unlike previous generations of influenza treatments that primarily target neuraminidase, baloxavir acid inhibits the cap-dependent endonuclease activity of the viral polymerase acidic (PA) protein.[1][2] This enzyme is essential for the initiation of viral mRNA synthesis through a process known as "cap-snatching," making it a critical target for antiviral intervention.[1][4][5] The synthesis of this structurally complex molecule has been the subject of significant research and development, leading to several distinct and progressively optimized synthetic routes. This guide provides a detailed overview of the core chemical synthesis strategies for Baloxavir marboxil, complete with experimental protocols, quantitative data, and visual representations of the synthetic pathways and mechanism of action.

Retrosynthetic Analysis

The synthesis of Baloxavir marboxil is a convergent process, primarily involving the preparation of two key tricyclic fragments, followed by their coupling and subsequent functionalization to yield the final prodrug. The core structural components are:

- Fragment A: A chiral tricyclic pyridotriazine core, specifically (R)-7-(benzyloxy)-3,4,12,12a-tetrahydro-1H-[1][6]oxazino[3,4-c]pyrido[2,1-f][1][6][7]triazine-6,8-dione.
- Fragment B: A tricyclic dibenzo[b,e]thiepine moiety, 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol.

The general retrosynthetic approach is illustrated below.



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Figure 1: General retrosynthetic analysis of Baloxavir marboxil.

Synthesis of Key Intermediates

Synthesis of Fragment A: (R)-7-(benzyloxy)-3,4,12,12a-tetrahydro-1H-[1][6]oxazino[3,4-c]pyrido[2,1-f][1][6][7]triazine-6,8-dione

Several generations of synthetic routes have been developed for this chiral intermediate, focusing on improving yield, scalability, and stereoselectivity.

First Generation Approach: This route involves the construction of a racemic morpholino compound, followed by coupling and subsequent chiral resolution.^[2]

Improved and Scalable Syntheses: Later developments focused on more efficient and greener starting materials, such as ethylene glycol, to produce the key intermediate on a kilogram scale with high purity.^[8] One reported scalable process achieved a 31% overall yield over six steps, affording the product with 99.3% purity.^[8] Another improved process demonstrated a 9-step synthesis with an 11.0% overall yield, resulting in >99% ee and 99.9% purity.^[7]

Table 1: Comparison of Selected Synthetic Steps for Fragment A

Step	Reactants	Reagents and Conditions	Yield (%)	Purity/ee	Reference
Asymmetric Synthesis	Precursor	2,6-Lutidine, H ₂ O, MeOH, blue LED light, rt	92	-	[7]
Intermediate	EDCI, DCM, rt	80	-	[7]	
Intermediate	Zn power, NiCl ₂ ·6H ₂ O, PhSiH ₃ , THF/isopropyl alcohol/DMF, 60 °C	48	-	[7]	
Chiral Resolution	Racemic Intermediate	T3P, pyridine, EtOAc; Filter and slurring	45.4 (over two steps)	>99% ee	[7]
Resolved Salt	DBU, EtOAc, rt	89.9	>99% ee	[7]	

Synthesis of Fragment B: 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol

The synthesis of this sulfur-containing tricyclic fragment has also seen significant optimization to avoid harsh reaction conditions and hazardous reagents.

Early Synthetic Approaches: Initial syntheses often employed reagents like n-butyl lithium and foul-smelling thiophenol, which are challenging for large-scale production.[9]

Greener Synthetic Routes: More recent methods start from materials like 3,4-difluoro-2-methylbenzoic acid and utilize diphenyl disulfide as a sulfur source, circumventing the need for thiophenol.[9] A novel 6-step synthesis has been reported to provide the target with a 75%

overall yield and >98% purity on a kilogram scale.[9] Another green synthesis route reported an overall yield of 64.9%.[10][11][12]

Table 2: Key Step in an Improved Synthesis of a Precursor to Fragment B

Step	Reactant	Reagents and Conditions	Yield (%)	Purity	Reference
Bromination	Intermediate	Sodium bromate	87.1	-	[10]
Cyclization	Intermediate	-	90.7	-	[12]

Final Assembly of Baloxavir Marboxil

The final stages of the synthesis involve the coupling of Fragment A and Fragment B, followed by deprotection and installation of the marboxil prodrug moiety.

Coupling Reaction: The coupling of the chiral pyridotriazine (Fragment A) and the dibenzo[b,e]thiepine (Fragment B) is typically achieved using a dehydrating agent such as 1-propanephosphonic anhydride (T3P) in the presence of an acid catalyst like methanesulfonic acid.[2][13]

Deprotection and Prodrug Formation: Following the coupling, a debenzylation step is carried out, often using lithium chloride in a suitable solvent, to yield baloxavir acid.[2] The final step is the esterification of the enolic hydroxyl group of baloxavir acid with chloromethyl methyl carbonate to afford Baloxavir marboxil.[2][14]

Table 3: Overview of the Final Synthetic Steps

Step	Reactants	Reagents and Conditions	Yield (%)	Reference
Coupling	Fragment A and Fragment B	T3P, MeSO ₃ H, EtOAc; PhBr, K ₂ CO ₃ , EtOAc	53	[2]
Debenzylation	Coupled Intermediate	LiCl, CH ₃ CONMe ₂ , 80 °C, 3h	94	[2]
Prodrug Formation	Baloxavir Acid	Chloromethyl methyl carbonate, CH ₃ CONMe ₂ , 50 °C	93	[2]

Detailed Experimental Protocols

The following protocols are representative examples based on published literature and patents.

Protocol 1: Synthesis of a Racemic Precursor to Fragment A

This protocol describes a method for synthesizing the racemic version of Fragment A.

- Step 1: To a solution of the starting lactam, add allyl chloroformate to afford the protected intermediate in 62% yield.[2]
- Step 2: The protected intermediate is then subjected to DIBAL-H reduction, yielding the subsequent product in 93% yield.[2]
- Step 3: Formation of the racemic methoxy compound is achieved by reacting with methanol under acidic conditions, resulting in an 87% yield.[2]

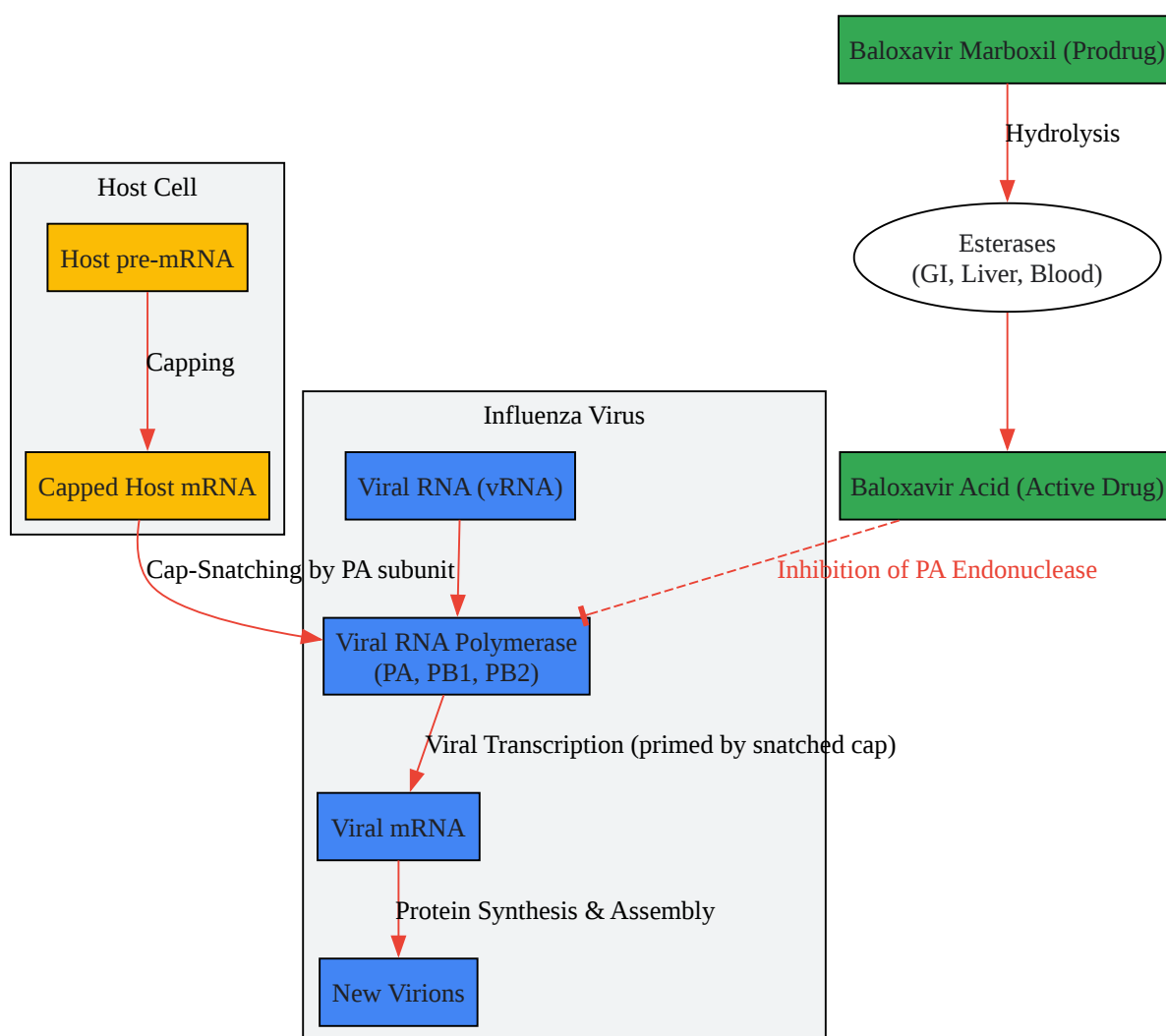
Protocol 2: Final Assembly and Prodrug Formation

This protocol outlines the final steps to produce Baloxavir marboxil from the key intermediates.

- **Coupling:** The chiral pyridotriazine (Fragment A) and the dibenzo[b,e]thiepine (Fragment B) are coupled using 1-propanephosphonic anhydride (T3P) and methanesulfonic acid at 70 °C to yield the protected baloxavir intermediate.^[2]
- **Debenzylation:** The protected baloxavir is debenzylated using lithium chloride in dimethylacetamide to give baloxavir acid in 94% yield.^[2]
- **Prodrug Formation:** Baloxavir acid is then reacted with chloromethyl methyl carbonate in dimethylacetamide to furnish Baloxavir marboxil in 93% yield.^[2]

Mechanism of Action: A Visual Guide

Baloxavir marboxil is a prodrug that is rapidly hydrolyzed by esterases in the gastrointestinal tract, liver, and blood to its active metabolite, baloxavir acid.^{[1][3][6]} Baloxavir acid then targets the cap-dependent endonuclease of the influenza virus polymerase. This enzyme is responsible for "cap-snatching," a process where the virus cleaves the 5' cap from host cell messenger RNAs (mRNAs) to use as a primer for the synthesis of its own viral mRNAs.^{[1][4][5]} By inhibiting this crucial step, baloxavir acid effectively blocks viral gene transcription and replication.^[1]

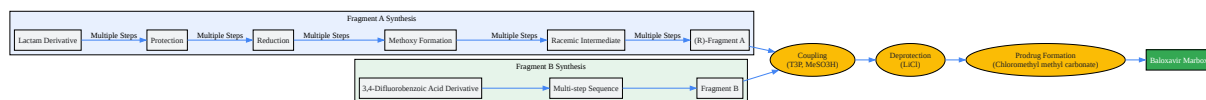


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Figure 2: Mechanism of action of Baloxavir marboxil.

Overall Synthetic Workflow

The following diagram provides a high-level overview of a representative synthetic workflow for Baloxavir marboxil, highlighting the convergent nature of the process.



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Figure 3: High-level synthetic workflow for Baloxavir marboxil.

Conclusion

The chemical synthesis of Baloxavir marboxil has evolved through multiple generations of process development, reflecting a continuous drive for efficiency, scalability, and sustainability. The convergent strategy, centered on the synthesis and coupling of two complex heterocyclic fragments, has proven to be a robust approach. Ongoing research continues to refine these synthetic routes, with a focus on greener chemistry principles and the optimization of reaction conditions for large-scale manufacturing. This guide provides a foundational understanding of the key chemical transformations and strategies employed in the synthesis of this important antiviral agent.

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